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Inclusion and Exclusion Criteria

The following tables summarize the core eligibility requirements for centanafadine ADHD trials, compiled

from recent and ongoing studies [1] [2].

Table 1: Key Inclusion Criteria

Category Requirement Details

Age 4 to 12 years (pediatric trial) [1] or 18 to 65 years (adult trials) [2].

Diagnosis Primary diagnosis of ADHD confirmed by DSM-5 criteria, using standardized

tools (e.g., MINI-KID [1] or ACDS [2]).

Symptom Severity Minimum total raw score of ≥ 28 on the ADHD-RS-5 at baseline [1] or a

similar score on the AISRS for adults [2].

Clinical Global
Impression

Score of 4 or higher on the CGI-S at baseline [1] [2].

Prior Treatment
(Young Children)

For subjects aged 4-5 years: must have failed adequate psychotherapy or be

deemed severe enough to require pharmacotherapy [1].
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Table 2: Key Exclusion Criteria

Category Requirement Details

Comorbid
Psychiatric
Disorders

Excludes Tourette's, Psychosis, Bipolar Disorder, Autism Spectrum Disorder,

PTSD, and current Major Depressive Episode. Generalized Anxiety,
Oppositional Defiant Disorder, or OCD are excluded if severe enough to

interfere with the trial [1].

Suicide Risk History of suicidal behavior within the past 6 months, current active suicidal

ideation or behavior, or significant risk as per investigator's judgment [1] [2].

Cardiovascular &
Health

Uncontrolled hypertension, symptomatic hypotension, or abnormal ECG

findings (e.g., QTcF ≥450 ms for males or ≥470 ms for females) [2]. BMI ≥40
kg/m² or ≤5th percentile [1].

Concurrent
Treatments

Recent initiation, change, or discontinuation of psychological interventions for
ADHD within 30 days before screening [1]. Current use of prohibited

psychotropic medications [2].

Substance Use Evidence of current substance use disorder or a positive drug test for drugs of

abuse at baseline [2].

Prior Exposure History of any prior exposure to centanafadine [2].

Experimental Protocol Design

Clinical trials for centanafadine typically employ a randomized, double-blind, placebo-controlled design,

which is considered the gold standard for establishing the efficacy and safety of an investigational drug [3].

The workflow involves several key periods.

Screening and Washout Period (Up to 28 days): Participants are screened against

inclusion/exclusion criteria. A washout period discontinues prohibited medications (e.g., ≥7 days for
stimulants, ≥21 days for non-stimulants) [3].

Single-Blind Placebo Run-in (7 days): All participants receive a placebo to identify and exclude
placebo responders and establish a more stable baseline [3].

Double-Blind Treatment (6-8 weeks): Participants are randomized to receive centanafadine or
placebo. Dosing often involves titration; for example, in adult trials, the 400 mg TDD group started
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with 200 mg for the first week before escalation [3].

Follow-up (7-10 days post-dose): Includes safety assessments via telephone calls and in-clinic
visits to monitor for any adverse events after treatment discontinuation [4] [3].

Efficacy and Safety Data

Clinical trials have demonstrated centanafadine's efficacy in reducing core ADHD symptoms with a

generally tolerable safety profile.

Table 3: Summary of Efficacy and Safety Findings from Clinical Trials

Trial Population
& Design

Primary Efficacy
Outcome (vs. Placebo)

Common Treatment-Emergent
Adverse Events (TEAEs)

Safety
Conclusions

| Adults (Phase 3 RCT) [3] 6 weeks, 200 mg/d & 400 mg/d | LS mean difference in AISRS: Study 1: 200

mg/d: -3.16 (P=0.019); 400 mg/d: -2.74 (P=0.039) Study 2: 200 mg/d: -4.01 (P=0.002); 400 mg/d: -4.47

(P=0.001) | - Overall rate of TEAEs was low.

Small increase in TEAEs with increasing dose. | - Low incidence of serious TEAEs and abuse
potential-related AEs.

Generally safe and well-tolerated. | | Adolescents (Phase 3 RCT) [5] 6 weeks, 328.8 mg once daily |
LS mean difference in ADHD-RS-5: -18.50 vs -14.15 (P=0.0006) at week 6. | Decreased appetite,

nausea, headache, and rash. | - Most AEs were mild or moderate.
No indications of abuse or diversion. | | Adults (52-Week Open-Label) [4] Long-term safety, 400 mg

TDD | Exploratory Efficacy: AISRS total scores improved up to 57% from baseline. | Insomnia
(8.0%), nausea (7.7%), diarrhea (7.0%), headache (7.0%). | - 61.4% reported ≥1 TEAE, mostly

mild/moderate.
12.3% discontinued due to TEAEs. | | Healthy Adults (Thorough QT Study) [6] Supratherapeutic

dose (800 mg) | Cardiac Repolarization: No clinically meaningful effect on QTc interval. C-QTc slope
not significant. | - | Centanafadine does not prolong the QT interval, indicating a low cardiac risk. |

Mechanism of Action and Rationale

Centanafadine is a potential first-in-class norepinephrine, dopamine, and serotonin reuptake inhibitor

(NDSRI). Its strongest affinity is for the norepinephrine transporter (NET), followed by the dopamine (DAT)
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and serotonin (SERT) transporters [5] [7].

This triple reuptake inhibition is the scientific rationale for its development. While traditional ADHD

treatments target primarily dopamine and norepinephrine pathways to address core symptoms, the addition

of serotonergic activity is theorized to help with emotional dysregulation, impulsivity, and comorbid

symptoms of anxiety and low mood often seen in individuals with ADHD [5].

Research Implications and Future Directions

Positioning in ADHD Treatment: Centanafadine represents a new non-stimulant, non-controlled
pharmacological option [4]. It may be particularly relevant for patients who have comorbid emotional
symptoms, do not tolerate stimulants well, or are at risk for stimulant misuse [5].

Ongoing and Future Research: While its triple reuptake activity holds promise for broader symptom
relief, robust data demonstrating direct improvements in mood are still emerging [5]. An ongoing

Phase 3b trial (NCT06973577) is specifically evaluating centanafadine's efficacy in adults with ADHD
and comorbid anxiety, which may provide deeper insights into its role in managing complex

comorbidities [2].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. A Trial of Centanafadine Efficacy and Safety in Children ... [trials.otsuka-us.com]

2. A Trial of Centanafadine Efficacy and Safety in Adults With ... [centerwatch.com]

3. Efficacy, Safety, and Tolerability of Centanafadine ... [pmc.ncbi.nlm.nih.gov]

4. 52-Week Open-Label Safety and Tolerability Study of ... [pmc.ncbi.nlm.nih.gov]

5. Centanafadine: A Novel Triple Reuptake Inhibitor for the ... [mghpsychnews.org]

6. A Randomized Thorough QT Trial Using Concentration ... [pmc.ncbi.nlm.nih.gov]

7. Centanafadine [en.wikipedia.org]

Smolecule
Technique Innovation & Translatability

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 4 / 5 Tech Support

https://mghpsychnews.org/centanafadine-a-novel-retreatment-of-adhd-in-adolescents/
https://en.wikipedia.org/wiki/Centanafadine
https://mghpsychnews.org/centanafadine-a-novel-retreatment-of-adhd-in-adolescents/
https://www.smolecule.com/products/s651680?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC12379780/
https://mghpsychnews.org/centanafadine-a-novel-retreatment-of-adhd-in-adolescents/
https://mghpsychnews.org/centanafadine-a-novel-retreatment-of-adhd-in-adolescents/
https://www.smolecule.com/products/s651680?utm_src=pdf-body
https://www.centerwatch.com/clinical-trials/listings/NCT06973577/a-trial-of-centanafadine-efficacy-and-safety-in-adults-with-attention-deficit-hyperactivity-disorder-and-comorbid-anxiety
https://www.smolecule.com/products/s651680?utm_src=pdf-custom-synthesis
https://trials.otsuka-us.com/trials/405-201-00021
https://www.centerwatch.com/clinical-trials/listings/NCT06973577/a-trial-of-centanafadine-efficacy-and-safety-in-adults-with-attention-deficit-hyperactivity-disorder-and-comorbid-anxiety
https://pmc.ncbi.nlm.nih.gov/articles/PMC9426730/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12379780/
https://mghpsychnews.org/centanafadine-a-novel-retreatment-of-adhd-in-adolescents/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12314114/
https://en.wikipedia.org/wiki/Centanafadine
https://www.smolecule.com/products/s651680?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


To cite this document: Smolecule. [centanafadine clinical trial inclusion exclusion criteria ADHD].

Smolecule, [2026]. [Online PDF]. Available at:

[https://www.smolecule.com/products/b651680#centanafadine-clinical-trial-inclusion-exclusion-

criteria-adhd]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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